- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reactionTetrahedron Letters, 2019, 60(9), 653-659,
Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

(3S)-3-phenylmorpholine structure
Nom du produit:(3S)-3-phenylmorpholine
Numéro CAS:914299-79-9
Le MF:C10H13NO
Mégawatts:163.216322660446
MDL:MFCD11016232
CID:796992
PubChem ID:22860773
(3S)-3-phenylmorpholine Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-3-Phenylmorpholine
- (3S)-3-phenylmorpholine
- Morpholine,3-phenyl-, (3S)-
- BH2034
- FC0138
- (S)-3-Phenyl-morpholine
- MORPHOLINE, 3-PHENYL-, (3S)-
- PubChem11424
- (P)-3-Phenylmorpholine
- MHZXKVPCJBPNKI-SNVBAGLBSA-N
- FCH884906
- AB62678
- AX8048970
- 299P799
- (3S)-3-Phenylmorpholine (ACI)
- (3S)-3-Phenyl-morpholine
- SCHEMBL1335278
- DTXSID60628683
- 914299-79-9
- CS-0038114
- AC-22434
- AKOS006302391
- DS-18277
-
- MDL: MFCD11016232
- Piscine à noyau: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
- La clé Inchi: MHZXKVPCJBPNKI-SNVBAGLBSA-N
- Sourire: C1(C=CC=CC=1)[C@@H]1NCCOC1
Propriétés calculées
- Qualité précise: 163.10000
- Masse isotopique unique: 163.1
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 132
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 21.3
- Le xlogp3: 1
Propriétés expérimentales
- Dense: 1.034
- Point d'ébullition: 272°C at 760 mmHg
- Point d'éclair: 104.9°C
- Indice de réfraction: 1.518
- Le PSA: 21.26000
- Le LogP: 1.67630
(3S)-3-phenylmorpholine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Fluorochem | 223055-5g |
S)-3-Phenylmorpholine |
914299-79-9 | 95% | 5g |
£781.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1046867-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 97% | 5g |
$465 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 5g |
¥1551.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |
(3S)-3-phenylmorpholine |
914299-79-9 | 98% | 200mg |
538.0CNY | 2021-08-04 | |
abcr | AB369370-5 g |
(S)-3-Phenyl-morpholine, 98%; . |
914299-79-9 | 98% | 5 g |
€816.00 | 2023-07-19 | |
Ambeed | A572790-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 98% | 1g |
$55.0 | 2025-02-26 | |
Alichem | A019110436-1g |
(S)-3-Phenylmorpholine |
914299-79-9 | 95% | 1g |
$294.00 | 2023-08-31 | |
TRC | P336653-50mg |
(S)-3-Phenylmorpholine |
914299-79-9 | 50mg |
$ 135.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 5g |
¥ 2,712.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |
(3S)-3-phenylmorpholine |
914299-79-9 | 95% | 10g |
¥ 9,563.00 | 2023-03-30 |
(3S)-3-phenylmorpholine Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C
1.6 Reagents: Water ; -10 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
Référence
- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary StrategyAngewandte Chemie, 2013, 52(20), 5319-5322,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C
Référence
- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinaseBioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320,
Synthetic Routes 4
Conditions de réaction
1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
1.2 Solvents: Dichloromethane ; 20 h, rt
Référence
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
Référence
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Dichloromethane ; 6 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt
2.2 Solvents: Dichloromethane ; 20 h, rt
Référence
- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP ReagentsAngewandte Chemie, 2015, 54(37), 10884-10888,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective inductionTetrahedron: Asymmetry, 2014, 25(1), 74-86,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt
Référence
- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinoneTetrahedron, 2021, 84,,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C
1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.6 Solvents: Water ; rt
1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
1.8 Reagents: Water
1.9 Reagents: Sodium hydroxide Solvents: Water
Référence
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
Référence
- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation ReagentsJournal of Organic Chemistry, 2020, 85(16), 10750-10759,
(3S)-3-phenylmorpholine Raw materials
- (2-aminoethoxy)methyltributylstannane
- (S)-(+)-2-Phenylglycinol
- H-Phg-OH
- 2-chloroacetyl chloride
- phenyl 2-bromoacetate
- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-
- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine
- (S)-5-Phenyl-morpholin-3-one
- Benzaldehyde
(3S)-3-phenylmorpholine Preparation Products
(3S)-3-phenylmorpholine Littérature connexe
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Pureté:99%
Quantité:5g
Prix ($):210.0
atkchemica
(CAS:914299-79-9)(3S)-3-phenylmorpholine

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête